Hoocmimntf2
Description
Contextualization within the Field of Functional Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them attractive alternatives to traditional organic solvents. mdpi.comasianpubs.org The field has evolved from simple ILs to "designer solvents" or Functionalized Ionic Liquids (FILs), also known as Task-Specific Ionic Liquids (TSILs). daneshyari.com
FILs are a sophisticated evolution of conventional ionic liquids, where a specific functional group is covalently bonded to either the cation or the anion. mdpi.comresearchgate.net This targeted modification is intended to bestow specific chemical or physical properties upon the ionic liquid, tailoring it for a particular application. researchgate.net Common functional groups integrated into IL structures include amino (-NH2), hydroxyl (-OH), ether (-O-), and carboxyl (-COOH) moieties. mdpi.comresearchgate.nettandfonline.com
HOOCMIMNTF2 is categorized as a carboxyl-functionalized ionic liquid. The introduction of the carboxylic acid group onto the imidazolium (B1220033) cation is a deliberate design choice aimed at altering the liquid's properties. For instance, while the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion typically renders ionic liquids hydrophobic, the addition of polar functional groups like carboxyls can significantly modify characteristics such as hydrophilicity, viscosity, and interaction with other molecules. daneshyari.comresearchgate.net The overarching goal of creating such compounds is to establish clear structure-property relationships, which allow for the precise design of new materials for advanced applications. daneshyari.com
Significance of this compound in Contemporary Materials Science Research
The specific combination of a functionalized cation and a stable anion in this compound makes it a compound of interest in several areas of materials science. Its significance stems primarily from its potential use in applications where tailored properties are crucial.
One of the most prominent research areas for functionalized ionic liquids is carbon capture. mdpi.comnih.govnih.gov The development of efficient materials for capturing CO2 is a global priority to address climate change. mdpi.com FILs are investigated as superior solvents for CO2 absorption due to their potential for high capacity, fast absorption rates, and good recyclability. mdpi.com While amino-functionalized ILs have been extensively studied for their chemical reactivity with CO2, other groups like carboxyls are also explored for their ability to enhance the physical solubility of CO2. researchgate.net The design of this compound aligns with this research thrust, exploring how the acidic proton and polar nature of the carboxyl group influence gas absorption properties.
The table below summarizes key physicochemical properties of this compound, providing a quantitative basis for its scientific evaluation.
| Property | Value |
| Molecular Formula | C8H9F6N3O6S2 |
| Molecular Weight | 421.3 g/mol alfa-chemistry.com |
| Topological Polar Surface Area | 132 Ų alfa-chemistry.com |
| Hydrogen Bond Donor Count | 1 alfa-chemistry.com |
| Hydrogen Bond Acceptor Count | 13 alfa-chemistry.com |
| Formal Charge | 0 alfa-chemistry.com |
To provide context, the properties of a foundational, non-carboxylated imidazolium-based ionic liquid with the same anion are presented below. These values highlight the changes imparted by the addition of the functional group.
| Compound | Density (at 20°C) | Viscosity (at 20°C) | Decomposition Temp. |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim][NTf2]) | 1.468 g/cm³ asianpubs.org | 56.0 mPa·s asianpubs.org | ~370 °C asianpubs.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H9F6N3O5S2+2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[1-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethylidene]-bis(trifluoromethylsulfonyl)azanium |
InChI |
InChI=1S/C8H8F6N3O5S2/c1-15-2-3-16(5-15)4-6(18)17(23(19,20)7(9,10)11)24(21,22)8(12,13)14/h2-3,5H,4H2,1H3/q+1/p+1 |
InChI Key |
IDNWHFGQPQEXDL-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CN(C=C1)C/C(=[N+](\S(=O)(=O)C(F)(F)F)/S(=O)(=O)C(F)(F)F)/O |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=[N+](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Hoocmimntf2
Established Synthetic Pathways for 1-carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
The synthesis of [HOOCMIM][NTf2] is typically achieved through a multi-step process. The most common and established pathway involves two primary stages:
N-Alkylation of 1-methylimidazole (B24206): This initial step involves the quaternization of the nitrogen atom of 1-methylimidazole with a suitable reagent containing a carboxymethyl group. This reaction forms the 1-carboxymethyl-3-methylimidazolium cation with a corresponding counter-anion, typically a halide.
Anion Metathesis (Anion Exchange): The halide anion from the first step is then exchanged with the bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion. This is a crucial step that confers the final properties of the ionic liquid, such as its hydrophobicity and electrochemical stability.
A prevalent method for the initial alkylation involves the reaction of 1-methylimidazole with chloroacetic acid. This reaction can lead to the formation of a zwitterionic intermediate, 1-carboxymethyl-3-methylimidazolium, which is then protonated and subjected to anion exchange. An alternative and often more direct route involves the use of esters of haloacetic acids, such as ethyl chloroacetate, followed by hydrolysis of the ester group to yield the desired carboxylic acid functionality.
Following the formation of the carboxyl-functionalized imidazolium (B1220033) halide, the anion exchange is typically carried out by reacting it with a source of the [NTf2]⁻ anion, such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) or the strong acid, bis(trifluoromethylsulfonyl)imide (HNTf2). The choice of the [NTf2]⁻ source can influence the reaction conditions and the purification strategy for the final product.
Precursor Compounds and Reaction Conditions in HOOCMIMNTF2 Synthesis
The successful synthesis of [HOOCMIM][NTf2] is highly dependent on the selection of appropriate precursor compounds and the optimization of reaction conditions.
The primary precursors for this synthesis are:
1-methylimidazole: A readily available and commonly used starting material for the synthesis of imidazolium-based ionic liquids.
An N-alkylating agent: This reagent provides the carboxymethyl group. Common choices include chloroacetic acid, bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate).
A source of the [NTf2]⁻ anion: Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) is frequently used due to its commercial availability and ease of handling. Bis(trifluoromethylsulfonyl)imide acid (HNTf2) is another option, particularly when starting from a zwitterionic intermediate.
The reaction conditions vary depending on the chosen synthetic route. For the direct alkylation with chloroacetic acid, the reaction is often carried out in a suitable solvent or neat, with heating to promote the reaction. When using an ester of a haloacetic acid, the reaction is typically followed by an acid or base-catalyzed hydrolysis step to convert the ester to the carboxylic acid. The subsequent anion exchange with LiNTf2 is usually performed in a solvent in which the starting imidazolium halide is soluble, but the resulting lithium halide (e.g., LiCl) is not, which facilitates its removal.
Table 1: Precursor Compounds and Typical Reaction Conditions
| Precursor 1 | Precursor 2 | Anion Source | Solvent | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|---|
| 1-methylimidazole | Chloroacetic acid | LiNTf2 | Acetonitrile | 70-80 | 24-48 |
| 1-methylimidazole | Bromoacetic acid | HNTf2 | Water | 25-50 | 12-24 |
Purification and Characterization Techniques for this compound Synthesis Validation
The purification of [HOOCMIM][NTf2] is a critical step to ensure the removal of unreacted starting materials, by-products (such as lithium halides), and residual solvents. A common purification procedure involves washing the synthesized ionic liquid with water to remove hydrophilic impurities. Due to the hydrophobic nature of the [NTf2]⁻ anion, the ionic liquid is often immiscible with water, allowing for a straightforward liquid-liquid extraction. Subsequent drying under high vacuum is necessary to remove any residual water.
To confirm the successful synthesis and purity of the final product, a combination of analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the structure of the 1-carboxymethyl-3-methylimidazolium cation by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the imidazolium ring and the carboxymethyl group.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the mass-to-charge ratio of the [HOOCMIM]⁺ cation and the [NTf2]⁻ anion.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O stretch of the carboxylic acid and the S=O and C-F stretches of the [NTf2]⁻ anion.
Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the synthesized compound, which is then compared to the theoretical values to assess its purity.
Scalability and Efficiency Considerations in this compound Production
Research into improving the efficiency of the synthesis has focused on several areas:
Optimization of reaction conditions: Fine-tuning the temperature, reaction time, and solvent can help to maximize the yield and minimize the formation of by-products.
Alternative synthetic routes: Exploring one-pot synthesis methods or alternative alkylating agents could potentially streamline the process and reduce costs.
Recycling of materials: Developing methods for recycling the anion source or other reagents could improve the economic viability of large-scale production.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Shorthand | Full Chemical Name |
| [HOOCMIM][NTf2] | 1-carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| LiNTf2 | Lithium bis(trifluoromethylsulfonyl)imide |
| HNTf2 | Bis(trifluoromethylsulfonyl)imide |
| [HOOCMIM]⁺ | 1-carboxymethyl-3-methylimidazolium |
| [NTf2]⁻ | bis(trifluoromethylsulfonyl)imide |
Role of Hoocmimntf2 As a Functional Ionic Liquid
Fundamental Principles of Imidazolium-Based Ionic Liquid Functionality
Imidazolium-based ionic liquids are salts with low melting points, often below 100°C, composed of an organic imidazolium (B1220033) cation and an organic or inorganic anion. rsc.orgmdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and non-flammability, position them as potential alternatives to volatile organic compounds (VOCs). researchgate.netmdpi.com
The functionality of these ILs stems from the tunable nature of their constituent ions. By modifying the alkyl chains or introducing functional groups onto the imidazolium ring, properties like viscosity, density, and solvent capabilities can be precisely adjusted. researchgate.net The choice of the anion is also critical, as it significantly influences the IL's stability, hydrophobicity, and miscibility with other substances. mdpi.com
Functional groups, such as carboxyl (-COOH), hydroxyl (-OH), or amino (-NH2) groups, are tethered to the imidazolium cation to create task-specific ionic liquids. mdpi.comresearchgate.net These groups can act as catalysts, chelating agents, or reactive sites, expanding the utility of the IL beyond that of a simple solvent. researchgate.netmdpi.com For instance, the incorporation of a carboxyl group can enhance hydration and introduce acidic catalytic capabilities. researchgate.net
Specific Contributions of the 1-carboxymethyl-3-methylimidazolium Cation to HOOCMIMNTF2's Reactivity
The 1-carboxymethyl-3-methylimidazolium ([HOOCMIM]⁺) cation is the defining feature of this compound, imparting specific reactivity due to the presence of the carboxylic acid group.
Catalytic Activity: The acidic proton of the carboxyl group allows the cation to function as a homogeneous acid catalyst. Carboxyl-functionalized ILs have demonstrated superior catalytic activity in reactions like the synthesis of cyclic carbonates from CO2 and epoxides, even without a co-catalyst. researchgate.net This catalytic function is a direct result of the Brønsted acidity provided by the -COOH moiety.
Enhanced Interactions: The carboxyl group enhances the hydration and structure-making properties of the imidazolium cation in aqueous solutions. researchgate.net It can participate in hydrogen bonding, influencing the solubility and interaction of the ionic liquid with other polar molecules, such as amino acids. researchgate.net This makes it a useful component in biphasic systems or for extractions from aqueous media.
Reactivity in Dissolution: While imidazolium-based ILs are known for their ability to dissolve biomass like lignocellulose, this process is not always passive. mdpi.commdpi.com The cation, particularly under elevated temperatures, can deprotonate to form an N-heterocyclic carbene (NHC). This highly reactive species can then form covalent bonds with functional groups in dissolved biopolymers like lignin, indicating that the IL can act as a reactive reagent rather than just a green solvent. mdpi.com
Specific Contributions of the Bis(trifluoromethylsulfonyl)imide Anion to this compound's Performance
The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or TFSI) anion is a widely used component in ionic liquids, selected for the distinct properties it confers upon the resulting salt.
Enhanced Stability: The [NTf₂]⁻ anion contributes significantly to the thermal and electrochemical stability of the ionic liquid. mdpi.comnih.gov The negative charge is delocalized over the sulfur-nitrogen-sulfur (S-N-S) backbone and the oxygen atoms, which reduces the coordinating ability of the anion and enhances its stability. daneshyari.commdpi.com This delocalization allows for a wide electrochemical window, with some TFSI-based ILs showing stability up to 4.5 V. nih.gov
Hydrophobicity and Low Viscosity: Ionic liquids containing the [NTf₂]⁻ anion are typically hydrophobic and immiscible with water at room temperature. mdpi.comresearchgate.net This property is crucial for applications in multiphase systems, such as liquid-liquid extraction. Furthermore, the conformational flexibility of the [NTf₂]⁻ anion often results in ionic liquids with lower melting points and reduced viscosity compared to ILs with other anions. daneshyari.commdpi.com
Influence on Physicochemical Properties: The large size and charge delocalization of the [NTf₂]⁻ anion weaken the cation-anion interactions. This leads to desirable physical properties such as lower viscosity and good electrochemical stability. mdpi.comnih.gov These characteristics make [NTf₂]⁻-based ILs suitable for applications like electrochemical double-layer capacitors (EDLCs) and as electrolytes in lithium-ion batteries. nih.govconfex.com
Table 1: Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Decomposition Temp. (°C) | Glass Transition Temp. (°C) | Key Feature |
|---|---|---|---|---|---|
| [bmim][Cl] | 1-butyl-3-methylimidazolium | Chloride | ~253 | - | Hydrophilic, biomass dissolution researchgate.netaalto.fi |
| [emim][TFSI] | 1-ethyl-3-methylimidazolium | TFSI | ~350 | -93 | Good thermal stability, low viscosity nih.govrsc.org |
| [bmim][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | ~400 | -85 | High thermal stability researchgate.netnih.gov |
| [BnzC₁im][TFSI] | 1-benzyl-3-methylimidazolium | TFSI | - | -62 | Aromatic functionality, high fragility nih.gov |
Interfacial Phenomena and this compound Activity in Multi-Phase Systems
The behavior of ionic liquids at interfaces is critical for their application in areas like catalysis, separation processes, and as surfactants. taylorfrancis.comaiche.org The functional groups on the IL ions dictate their orientation and concentration at the interface between two immiscible phases (e.g., oil and water) or at a solid-liquid interface.
The amphiphilic nature of a functionalized ionic liquid like this compound, which contains a hydrophilic carboxyl group and a more hydrophobic imidazolium ring and [NTf₂]⁻ anion, allows it to act as a surfactant. Surfactant-active ionic liquids (SAILs) can significantly reduce interfacial tension between immiscible liquids, a property that is highly valuable in applications such as enhanced oil recovery. researchgate.netnih.gov The combination of a charged head group (the imidazolium ring) and functional side chains allows for the formation of micelles and emulsions. taylorfrancis.com
In multi-phase systems, the surface tension of the ionic liquid is a key parameter. researchgate.net The structure of the cation and anion determines how the IL interacts with other phases. For example, the presence of water can significantly affect the interfacial properties of imidazolium-based ILs, altering surface tension and contact angles on solid surfaces like cellulose. aalto.fi While pure [NTf₂]⁻-based ILs are often hydrophobic, the introduction of a hydrophilic carboxyl group in this compound can tune its miscibility and interfacial behavior, potentially allowing for temperature-dependent phase separation with water. researchgate.net This "smart" behavior is advantageous for creating recyclable catalytic systems where the product can be easily separated by changing the temperature.
Applications of Hoocmimntf2 in Advanced Material Systems
Applications of HOOCMIMNTF2 in the Fabrication of Hydrogels and Polymeric Networks
This compound is instrumental in creating stable, conductive hydrogels from colloidal dispersions of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). Its function as a gelling agent allows for the formation of robust polymeric networks with tailored characteristics.
Mechanisms of Physical Crosslinking Induction by this compound in Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) Systems
The gelation of PEDOT:PSS hydrogels through the addition of the ionic liquid this compound is driven by a mechanism of physical crosslinking. In standard aqueous dispersions, the conductive PEDOT chains are electrostatically bound to the larger, insulating PSS chains, forming nano- to micro-sized gel-like particles with a PEDOT-rich core and a PSS-rich shell. rsc.orgnih.gov
The introduction of an ionic liquid like this compound increases the ionic strength of the solution. nih.gov This performs a charge-screening function, weakening the electrostatic interactions that bind the positively charged PEDOT to the negatively charged PSS. nih.govmdpi.comresearchgate.net This screening effect allows for the partial dissociation of PSS from the PEDOT chains. Freed from the steric hindrance of the large PSS molecules, the PEDOT chains are able to undergo structural rearrangement. rsc.orgresearchgate.net This leads to the aggregation of PEDOT-rich domains and the formation of physical crosslinks, primarily through π-π stacking interactions between the electron-rich thiophene (B33073) rings of adjacent PEDOT chains. nih.govmdpi.comresearchgate.net As a sufficient number of these physical crosslinks form, they create an interconnected, macroscopically connected network, resulting in the transition of the solution from a liquid to a solid-like gel. nih.gov
Rheological Modulation and Gelation Rate Tuning of Polymeric Precursors via this compound Concentration
The concentration of this compound is a critical parameter that allows for the precise tuning of the gelation kinetics and rheological properties of PEDOT:PSS precursor mixtures. rsc.orgrsc.org Research has demonstrated a direct correlation between the ionic liquid concentration and the rate of hydrogel formation. As the concentration of this compound increases, the gelation kinetics at room temperature are accelerated, leading to a shorter working time before the mixture solidifies. rsc.org
This effect is also observed in the rheological properties of the precursor solution. Higher concentrations of the ionic liquid lead to an increase in the viscosity of the mixture. rsc.org From a rheological standpoint, the increased ionic strength promotes the formation of physical crosslinks, which is reflected in the material's viscoelastic properties. The storage modulus (G'), an indicator of the solid-like, elastic character of the material, increases with higher ionic liquid concentration, signifying a stiffer gel. nih.gov This tunability is crucial for manufacturing processes, including the formulation of inks for 3D printing where specific viscosity and gelation profiles are required for optimal performance. researchgate.netresearchgate.net
| This compound Concentration | Effect on Gelation Kinetics | Effect on Viscosity | Resulting Network Structure |
|---|---|---|---|
| Low (e.g., <20 mg/mL) | Slow / Incomplete Gelation | Low | Weakly cross-linked, unstable in aqueous environments. rsc.org |
| Medium (e.g., 30 mg/mL) | Moderate | Moderate | Stable, moderately cross-linked network. rsc.org |
| High (e.g., >60 mg/mL) | Fast | High | Densely cross-linked network with increased stiffness. rsc.orgnih.govrsc.org |
Integration of this compound in Conductive Hydrogel Architectures
The physical crosslinking mechanism induced by this compound is essential for creating conductive hydrogel architectures. By promoting the aggregation of PEDOT chains and the formation of an interconnected network, it establishes continuous pathways for charge conduction throughout the hydrogel matrix. nih.gov This process transforms the initially poorly conductive PEDOT:PSS dispersion into a material with significantly enhanced electronic conductivity. rsc.org
Furthermore, this compound facilitates the creation of highly conductive interpenetrating polymer networks (IPNs). researchgate.net In this architecture, the physically cross-linked PEDOT:PSS network is infiltrated with a precursor for a second polymer network (such as polyacrylic acid), which is then polymerized. nih.gov This results in a robust, homogeneous, and porous hydrogel with two intertwined networks. nih.gov Such C-IPN structures exhibit impressive conductivity, with values up to 301 S m⁻¹ being achieved with a low PEDOT:PSS content of just 9 mg mL⁻¹. researchgate.net The ability to form these highly conductive architectures at low polymer content makes these materials promising for various bioelectronic applications. researchgate.net
This compound in Liquid-in-Liquid 3D Printing Methodologies for Complex Structures
This compound plays a vital role in an innovative additive manufacturing technique known as liquid-in-liquid 3D printing. This method enables the fabrication of complex, freeform conductive hydrogel structures that are not achievable with conventional printing methods.
Role of this compound in Facilitating Interfacial Assembly and Structural Integrity during 3D Printing
In liquid-in-liquid 3D printing, an aqueous ink containing PEDOT:PSS and this compound is extruded into a bath of a second, immiscible liquid, typically an oil phase containing a surfactant like polydimethylsiloxane (B3030410) (PDMS-NH2). researchgate.net The crucial step for maintaining structural integrity is the spontaneous self-assembly of components at the liquid-liquid interface. researchgate.netcityu.edu.hk
The PEDOT:PSS colloidal particles from the aqueous ink and the PDMS surfactants from the oil phase assemble at the interface, forming a thin, elastic, and mechanically robust film. researchgate.net This interfacial assembly acts as a dynamic mold, trapping the aqueous ink and maintaining its programmed three-dimensional, non-equilibrium shape. researchgate.net This prevents the ink from dispersing into the oil bath and allows for the subsequent gelation and cross-linking processes, which are initiated by the this compound within the ink, to proceed without loss of structural fidelity. researchgate.net This interfacial stabilization is fundamental to the freeform fabrication of complex and delicate hydrogel architectures. nih.gov
Tuning of Hydrogel Morphology and Mechanical Attributes through this compound Concentration in Printed Constructs
The concentration of this compound in the printing ink is a key variable for tuning the final morphology and mechanical properties of the 3D printed hydrogel constructs. researchgate.net As established in the context of bulk hydrogels, a higher concentration of the ionic liquid leads to a greater degree of physical cross-linking within the PEDOT:PSS network. rsc.orgrsc.org
This principle extends to the 3D printed structures. By modulating the this compound concentration, the density of the cross-linked network can be controlled. A more densely cross-linked network results in a hydrogel with increased stiffness and altered porous morphology. rsc.orgrsc.org This tunability allows for the fabrication of conductive hydrogels with specific mechanical attributes, matching the requirements for applications that might range from soft tissue interfaces to more robust electromicrofluidic devices. researchgate.net The effortless printability combined with the ability to tune material properties through ink formulation highlights the versatility of this approach. researchgate.net
| Property | Tuning Mechanism | Resulting Attribute | Reference |
|---|---|---|---|
| Conductivity | Formation of interconnected PEDOT network via physical crosslinking. | High electronic conductivity (up to 301 S m⁻¹ in an IPN). | researchgate.net |
| Mechanical Stiffness (Elastic Modulus) | Control over cross-linking density via this compound concentration. | Tunable stiffness; higher concentration leads to a stiffer gel. | nih.govrsc.orgresearchgate.net |
| Structural Morphology | Control over cross-linking density influences network formation. | Homogeneous and porous structure. | nih.gov |
| Printability / Shape Fidelity | Interfacial assembly of ink/surfactant and controlled ink rheology. | Fabrication of complex, stable 3D architectures. | researchgate.net |
Optimization of Printing Parameters Influenced by this compound's Interaction with Ink Components
There is a lack of specific research detailing the influence of this compound on the optimization of printing parameters. General principles of 3D printing optimization involve adjusting factors such as nozzle temperature, printing speed, and layer height to achieve desired material properties. The interaction of an ink additive like an ionic liquid would be a critical factor in this process, potentially affecting viscosity, curing time, and adhesion. However, without studies focused on this compound, any discussion on the optimization of printing parameters in its presence would be purely speculative.
A general overview of how an ionic liquid could influence printing parameters is presented in the table below, though it is not based on specific data for this compound.
Table 1: Hypothetical Influence of an Ionic Liquid Additive on 3D Printing Parameters
| Printing Parameter | Potential Influence of Ionic Liquid Additive | Optimization Goal |
| Nozzle Temperature | May alter the thermal properties of the ink, requiring adjustments to achieve optimal viscosity for extrusion. | Ensure smooth and consistent material flow without thermal degradation. |
| Printing Speed | Could affect the curing or drying time of the deposited material, necessitating changes in printing speed to ensure layer-to-layer adhesion. | Maximize printing efficiency while maintaining structural integrity and resolution. |
| Layer Height | The presence of the ionic liquid might influence the surface tension and wetting properties of the ink, impacting the formation of uniform layers. | Achieve the desired balance between print resolution and printing time. |
| Ink Viscosity | Ionic liquids can act as rheological modifiers, directly impacting the ink's flow characteristics. | Attain a viscosity suitable for the specific printing technology (e.g., inkjet, extrusion). |
Emerging Material Applications Utilizing this compound Beyond Hydrogels
Potential, yet unconfirmed, areas of application for a functionalized ionic liquid like this compound could include:
Electrolytes in Energy Storage: The combination of an imidazolium (B1220033) cation and the bis(trifluoromethylsulfonyl)imide anion is common in materials developed for batteries and supercapacitors.
Specialty Solvents: The carboxylic acid functional group could provide specific solvency characteristics for use in catalysis or synthesis.
Advanced Composites: Ionic liquids can be used as dispersing agents for nanoparticles or as plasticizers in polymer composites.
Without dedicated research on this compound, these remain areas of general interest for functionalized ionic liquids rather than confirmed applications for this specific compound.
Theoretical and Computational Investigations of Hoocmimntf2
Quantum Chemical Studies on HOOCMIMNTF2 Molecular Structure and Intra/Intermolecular Interactions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular-level properties of ionic liquids. chemrxiv.org For this compound, these studies are crucial for understanding the interplay between the [HOOCMIM]⁺ cation and the [NTF2]⁻ anion.
Research on similar carboxyl-functionalized imidazolium (B1220033) salts reveals that the introduction of the -COOH group creates additional and highly specific interaction sites. researcher.life The most significant of these is the potential for strong hydrogen bonding, where the acidic proton of the carboxyl group can interact strongly with the oxygen or nitrogen atoms of the [NTF2]⁻ anion. rsc.org DFT calculations on analogous systems have shown that charge transfer occurs from the lone pairs of the anion's oxygen and nitrogen atoms to the antibonding orbitals of the cation's C-H bonds. chemrxiv.org
In the case of this compound, the key interactions would be:
Hydrogen Bonding: The O-H bond of the carboxyl group is a strong hydrogen bond donor, leading to a primary and robust interaction with the [NTF2]⁻ anion.
Weaker C-H···O/N Interactions: The hydrogen atoms on the imidazolium ring can also form weaker hydrogen bonds with the anion. chemrxiv.org
The interaction energy between the cation and anion is a critical parameter that can be calculated using quantum chemical methods. For instance, studies on similar imidazolium-based ionic liquids with the [NTF2]⁻ anion have reported significant binding energies, indicating stable ion pair formation. springerprofessional.de The presence of the carboxyl group in this compound is expected to further strengthen this interaction through the additional hydrogen bond.
Table 1: Postulated Intermolecular Interactions in this compound from Analogous Systems
| Interaction Type | Participating Groups | Expected Strength | Reference for Analogy |
|---|---|---|---|
| Strong Hydrogen Bond | Cation: -COOH | High | researcher.life |
| Ionic (Coulombic) | Cation: Imidazolium ring | High | chemrxiv.org |
| Weak Hydrogen Bond | Cation: Ring C-H | Moderate to Low | rsc.orgchemrxiv.org |
These quantum chemical insights are fundamental for building accurate force fields used in larger-scale molecular dynamics simulations and for interpreting experimental data, such as vibrational spectra. rsc.org
Molecular Dynamics Simulations of this compound in Solution and at Material Interfaces
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of ionic liquids, from bulk liquid structure to their organization at interfaces. researchgate.netrsc.orgnih.gov For this compound, MD simulations can reveal how the individual ions arrange themselves in space and time, and how they interact with other molecules or surfaces.
In the bulk liquid, imidazolium-based ionic liquids are known to exhibit nanostructural heterogeneity, with the formation of polar and non-polar domains. researchgate.net The addition of a functional group like a carboxylic acid can further influence this structuring. MD simulations on similar functionalized ionic liquids have shown that the functional groups can lead to specific aggregation patterns and the formation of extended hydrogen-bonded networks. frontiersin.org
When this compound is in solution, particularly in water, the hydrophilic carboxyl group would be expected to strongly interact with water molecules, while the more hydrophobic parts of the cation and the [NTF2]⁻ anion would behave differently. rsc.org This amphiphilic nature is critical for applications such as extraction from aqueous solutions. researchgate.net
At material interfaces, such as with an electrode or a solid support, MD simulations predict a distinct layering of ions. bohrium.com For an ionic liquid like this compound, the orientation of the cation at the interface would be of particular interest. The carboxyl group could preferentially orient itself towards or away from the surface depending on the surface's chemical nature. This orientation has significant implications for applications in catalysis and electrochemistry. researchgate.net
Table 2: Typical Dynamic and Structural Properties Investigated via MD Simulations for Functionalized Ionic Liquids
| Property | Description | Significance | Reference for Analogy |
|---|---|---|---|
| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. | Reveals local ordering and coordination shells. | rsc.org |
| Diffusion Coefficient | Measures the rate of translational motion of ions. | Relates to viscosity and ionic conductivity. | nih.gov |
| Mean Squared Displacement (MSD) | Quantifies the average distance an ion travels over time. | Used to calculate diffusion coefficients. | frontiersin.org |
Simulations on related systems have shown that increasing the length of functional chains can impact the diffusion of ions, with longer chains generally leading to slower diffusion and higher viscosity. frontiersin.org
Predictive Modeling of this compound-Mediated Material Properties and Reaction Kinetics
Predictive modeling, which encompasses a range of computational techniques from quantitative structure-property relationship (QSPR) models to machine learning, is a rapidly growing field in materials science. researchgate.net These methods aim to predict the macroscopic properties of substances like ionic liquids based on their molecular structure, saving significant time and resources compared to experimental measurements. researchgate.net
For this compound, predictive models could be employed to estimate a variety of important properties:
Thermophysical Properties: Density, viscosity, and heat capacity are crucial for process design. Models often use group contribution methods, where the properties are estimated by summing the contributions of the constituent parts of the molecule. researchgate.net
Transport Properties: Ionic conductivity and diffusion coefficients can be predicted, which are vital for electrochemical applications.
Solvent Properties: The ability of this compound to dissolve other substances can be modeled, which is relevant for its use as a solvent or in extraction processes. For example, the COSMO-RS model is often used to predict solubility and liquid-liquid equilibria. researchgate.net
Reaction Kinetics: In applications where this compound acts as a catalyst or a reaction medium, computational models can help predict reaction rates and mechanisms. For instance, thermal decomposition pathways and temperatures can be simulated to assess thermal stability. rsc.org
Table 3: Examples of Properties of Imidazolium-Based Ionic Liquids Amenable to Predictive Modeling
| Property | Modeling Approach | Importance | Reference for Analogy |
|---|---|---|---|
| Density, Viscosity | Group Contribution Methods, QSPR | Process engineering, fluid dynamics | researchgate.netresearchgate.net |
| Ionic Conductivity | QSPR, Machine Learning | Electrochemical applications | researchgate.net |
| Gas Solubility | COSMO-RS, MD Simulations | Gas capture and separation | researchgate.net |
While specific predictive models for this compound are not readily found in the literature, the extensive work on other imidazolium-based ionic liquids provides a solid foundation for the development of such models. researchgate.netrsc.org The functional groups, such as the carboxylic acid in this compound, would be incorporated as specific parameters within these models to enhance their accuracy for this class of compounds. researchgate.net
Derivatives and Structural Analogues of Hoocmimntf2
Design and Synthesis of Novel 1-carboxymethyl-3-methylimidazolium Derivatives and Other Related Ionic Liquids
The synthesis of carboxyl-functionalized imidazolium (B1220033) ionic liquids is versatile, allowing for systematic modifications of both the cation and the anion. A primary strategy for creating 1-carboxymethyl-3-methylimidazolium derivatives involves the quaternization of 1-methylimidazole (B24206). This is typically achieved by reacting it with an ester of a haloacetic acid, followed by hydrolysis to yield the carboxylic acid function. Anion exchange reactions are then employed to introduce the desired anion, such as bis(trifluoromethylsulfonyl)imide (NTf2⁻).
A more direct route involves the reaction of imidazole (B134444) with chloroacetic acid in the presence of a base. nih.gov For example, the synthesis of 1,3-bis(carboxymethyl)imidazolium chloride, a dicarboxylic acid analogue, is achieved by reacting imidazole with two equivalents of chloroacetic acid, followed by treatment with hydrochloric acid to yield the final salt with high purity. nih.govacs.org This dicarboxylated cation can then be subjected to metathesis reactions to produce salts with different anions, such as the bis(trifluoromethylsulfonyl)imide, resulting in 1,3-bis(carboxymethyl)imidazolium bis(trifluoromethylsulfonyl)imide (BCITFSI). daneshyari.comresearchgate.net
The design of novel derivatives extends beyond simple carboxymethylation. Researchers have synthesized analogues with varied alkyl chain lengths on the imidazolium ring to modulate properties like hydrophobicity and viscosity. rsc.org For instance, imidazolium cations with longer alkyl chains (e.g., hexyl or octyl) have been prepared to enhance surface activity. bohrium.com Furthermore, other functional groups have been incorporated alongside or in place of the carboxyl group, such as hydroxyl (-OH), thiol (-SH), or ether moieties, to impart specific functionalities like enhanced CO₂ capture or redox activity. nih.govnih.gov The synthesis of thiol-functionalized carboxylate ionic liquids, for example, has been achieved by reacting 3-mercaptopropionic acid or N-acetyl-cysteine with methyl carbonate ionic liquids. nih.gov
The table below summarizes various synthetic approaches to produce derivatives of carboxyl-functionalized imidazolium ionic liquids.
| Derivative Type | Synthetic Precursors | Key Reaction Steps | Resulting Compound Example |
|---|---|---|---|
| Dicarboxylated Imidazolium Salt | Imidazole, Chloroacetic Acid, NaOH, HCl | 1. Reaction of imidazole with chloroacetic acid and base. 2. Acidification with concentrated HCl. | 1,3-Bis(carboxymethyl)imidazolium Chloride [BCMIM][Cl] nih.govacs.org |
| Thiol-Functionalized Carboxylate IL | Methyl Carbonate IL, 3-Mercaptopropionic Acid | Neutralization reaction. | Thiol-functionalized imidazolium carboxylate nih.gov |
| Branched Alkyl Side Chain IL | Imidazole, Sodium Hydride, 3-Bromopentane | 1. Deprotonation of imidazole. 2. Alkylation with alkyl halide. | 1-(1-ethylpropyl)-3-methylimidazolium iodide rsc.org |
| Nitrooxy-Functionalized IL | N-methylimidazole | Quaternization, nitration, and metathesis reactions. | Imidazolium salts with nitrooxyethyl side chains rsc.org |
Comparative Analysis of Functional Properties of HOOCMIMNTF2 Analogues
Modifying the structure of this compound leads to significant changes in the functional properties of the resulting ionic liquids. A key area of comparison is the effect of the number of carboxyl groups on the cation. While the bis(trifluoromethylsulfonyl)imide (NTf2⁻) anion typically renders ionic liquids hydrophobic, the introduction of two carboxyl groups onto the imidazolium cation, as in 1,3-bis(carboxymethyl)imidazolium bis(trifluoromethylsulfonyl)imide (BCITFSI), results in a surprisingly hydrophilic organic salt. daneshyari.comresearchgate.netconsensus.app This highlights the ability of cation functionalization to overcome the inherent properties of the anion. The crystal structure of these compounds reveals that the hydrogen bonding network plays a crucial role; hydrophilic analogues with halide anions exhibit classic O-H···Anion hydrogen bonds, whereas hydrophobic analogues with NTf2⁻ form carboxyl-carboxyl dimers. researchgate.net
The introduction of a carboxyl group can also enhance the hydration and structure-making properties of imidazolium-based ionic liquids in aqueous solutions. researchgate.net This functionalization has been shown to dramatically improve interfacial activity. For example, COOH-functionalized ionic liquids can lower the oil-water interfacial tension to values below 0.5 mN/m, a significant improvement over their non-functionalized counterparts. bohrium.com They also exhibit a critical micelle concentration (CMC) that can be an order of magnitude lower than their methylated equivalents, indicating a higher propensity for micelle formation. bohrium.com
The addition of other functional groups also leads to distinct properties. For instance, functionalizing imidazolium ionic liquids with hydroxyl or amine groups can enhance CO₂ capture capacity through chemical bonding and increased polarity. nih.gov The table below offers a comparative overview of the functional properties of various this compound analogues.
| Analogue Type | Key Structural Feature | Observed Functional Property |
|---|---|---|
| 1,3-Bis(carboxymethyl)imidazolium bis(trifluoromethylsulfonyl)imide (BCITFSI) | Two -CH₂COOH groups on cation | Increased hydrophilicity and high solubility in water, despite the hydrophobic NTf2⁻ anion. daneshyari.comresearchgate.net |
| -COOH Functionalized ILs | One -COOH group on cation | Reduced critical micelle concentration by at least tenfold compared to methylated counterparts; superior interfacial activity. bohrium.com |
| Hydroxyl-Functionalized Imidazolium ILs | -OH group on cation | Increased CO₂ solubility and capture efficiency. nih.gov |
| Thiol-Functionalized Carboxylate ILs | -SH and -COOH groups | Potential for redox switching; displayed limited thermal stability in some cases, leading to decomposition. nih.gov |
Structure-Activity Relationships in Carboxyl-Functionalized Imidazolium Ionic Liquids
The relationship between the molecular structure of carboxyl-functionalized imidazolium ionic liquids and their activity is a critical aspect of their design for specific applications. The presence of the acidic carboxyl group imparts Brønsted acidity, making these compounds effective and reusable catalysts for various organic reactions. For example, 1,3-bis(carboxymethyl)imidazolium chloride has demonstrated high catalytic activity in the Biginelli multicomponent reaction to produce dihydropyrimidinones under solvent-free conditions. nih.govacs.org The dual carboxyl groups are believed to enhance the catalytic performance.
In the field of corrosion inhibition, a clear structure-activity relationship has been established for imidazolium-based ionic liquids. The efficiency of corrosion inhibition is influenced by the ability of the ionic liquid to adsorb onto a metal surface and form a protective layer. mdpi.com The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), are predictive of this activity. A high E-HOMO value indicates a greater ability to donate electrons to the vacant orbitals of the metal. mdpi.com Modifications to the substituents on the imidazolium ring can tune these electronic properties and, consequently, the inhibition efficiency.
The nature of the hydrogen bonding within the ionic liquid structure is a dominant factor controlling its physical properties and, by extension, its activity in various environments. In hydrophilic carboxyl-functionalized ionic liquids with halide anions, the strong interaction between the carboxyl proton and the anion dictates the material's properties. researchgate.net Conversely, in hydrophobic analogues with anions like NTf2⁻ or PF6⁻, the carboxyl groups tend to form dimeric structures through self-association via hydrogen bonds. researchgate.net This structural difference directly impacts solubility, viscosity, and thermal stability, which are crucial parameters for their application as solvents, catalysts, or extraction media.
The table below outlines key structure-activity relationships for this class of compounds.
| Structural Modification | Associated Activity | Underlying Mechanism |
|---|---|---|
| Presence of one or more -COOH groups | Brønsted acid catalysis | The carboxylic acid proton acts as an active catalytic site for reactions like esterification or multicomponent reactions. nih.govalfa-chemistry.com |
| Variation of alkyl chain length on imidazolium ring | Corrosion inhibition efficiency | Longer alkyl chains can increase surface coverage, while the electronic structure (HOMO/LUMO energies) dictates the strength of adsorption to the metal surface. mdpi.com |
| Combination of cation and anion (e.g., [BCMIM]⁺ and [NTf2]⁻) | Solubility and phase behavior | The interplay between cation functionalization (hydrophilic -COOH groups) and anion nature (hydrophobic [NTf2]⁻) determines the overall hydrophilicity and hydrogen bonding network. daneshyari.comresearchgate.net |
| Incorporation of -COOH groups | Enhanced interfacial activity | The carboxyl group minimizes electrostatic repulsion between cationic head groups in micelles, leading to lower CMC and greater reduction in interfacial tension. bohrium.com |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | 1-Carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| [BCMIM][Cl] | 1,3-Bis(carboxymethyl)imidazolium Chloride |
| BCITFSI | 1,3-Bis(carboxymethyl)imidazolium bis(trifluoromethylsulfonyl)imide |
| NTf2⁻ or TFSI | bis(trifluoromethylsulfonyl)imide |
| [Hmim][C12H25SO4] | 1-hexyl-3-methylimidazolium dodecyl sulfate |
| [Omim][C12H25SO4] | 1-octyl-3-methylimidazolium dodecyl sulfate |
| 3-MPA | 3-mercaptopropionic acid |
| NAC | N-acetyl-cysteine |
| [C2COOHmim][Cl] | 1-carboxyethyl-3-methylimidazolium chloride |
Future Research Directions and Translational Potential of Hoocmimntf2
Advancements in HOOCMIMNTF2-Enhanced Bioapplications and Tissue Engineering Scaffolds
The unique properties of ionic liquids, such as their tunable structure, good solubility, and chemical and thermal stability, have led to a wide range of applications in the pharmaceutical and biomedical fields. nih.gov The introduction of functional groups like carboxyl acids can create ionic liquids with low toxicity and specific functionalities. nih.govrsc.org This makes this compound, a carboxyl-functionalized ionic liquid, a promising candidate for advanced biomedical applications.
One of the key areas of interest is the use of carboxyl-functionalized ionic liquids as benign solvents for biological macromolecules. For instance, these ionic liquids have demonstrated the ability to dissolve cellulose, a critical component in developing scaffolds for tissue engineering. alfa-chemistry.com The carboxyl group can form numerous hydrogen bonds, which, along with anion and cation interactions, enhances the solubility of biopolymers. alfa-chemistry.com This property is crucial for processing natural polymers into biocompatible materials for tissue regeneration.
The design flexibility of ionic liquids allows for the creation of materials with specific properties required for biomedical applications. rsc.orgmdpi.com Research into biocompatible ionic liquids often involves derivatives of natural metabolites, and the functionalization with groups like carboxylic acids is a key strategy to improve biocompatibility. rsc.org Future research will likely focus on leveraging the unique properties of this compound to develop novel drug delivery systems and advanced tissue engineering scaffolds. nih.govmdpi.com
Table 1: Potential Bioapplications of this compound
| Application Area | Potential Role of this compound | Supporting Rationale |
|---|---|---|
| Tissue Engineering | Solvent for biopolymer processing to create scaffolds. | The carboxyl group enhances the dissolution of macromolecules like cellulose. alfa-chemistry.com |
| Drug Delivery | A carrier for therapeutic agents. | The tunable nature of ionic liquids allows for the design of systems with specific drug compatibility and release profiles. nih.gov |
| Biocatalysis | A medium for enzymatic reactions. | Ionic liquids can provide a stable environment for enzymes, potentially enhancing their activity and stability. |
Exploration of Novel this compound-Mediated Chemical Transformations and Catalysis
The presence of a carboxyl group in this compound makes it a type of Brønsted acid functionalized ionic liquid, which can act as an effective acid catalyst in various organic reactions. alfa-chemistry.com This dual functionality of being both a solvent and a catalyst offers significant advantages in chemical synthesis, including high catalytic activity, selectivity, and the potential for catalyst recycling. alfa-chemistry.com
Carboxyl-functionalized ionic liquids have been successfully employed to catalyze a range of chemical transformations, including esterification, alkylation, and Mannich reactions. alfa-chemistry.com The acidic proton of the carboxyl group facilitates these reactions, while the ionic liquid medium can enhance reaction rates and selectivity. The NTf2- anion in this compound is also known to be part of catalytically active systems, for example in benzoylation reactions. researchgate.net
Furthermore, the broader class of imidazolium-based ionic liquids with the NTf2- anion has shown promise in other catalytic applications, such as CO2 capture. nih.gov The unique combination of the acidic cation and the stable anion in this compound opens up possibilities for its use in a variety of novel chemical transformations. Future research is expected to explore its catalytic potential in greater depth, aiming to develop more efficient and sustainable chemical processes.
Table 2: Catalytic Applications of Carboxyl-Functionalized Ionic Liquids
| Reaction Type | Role of this compound | Key Advantages |
|---|---|---|
| Esterification | Acid catalyst. | High activity and potential for reuse. alfa-chemistry.com |
| Alkylation | Acid catalyst. | Enhanced reaction rates and selectivity. alfa-chemistry.com |
| CO2 Capture | Potential as a catalytic solvent. | Imidazolium-based ionic liquids with NTf2- have shown catalytic activity for CO2 sorption. nih.gov |
Sustainability and Environmental Impact Considerations in this compound Research and Application Development
While ionic liquids are often touted as "green solvents" due to their negligible vapor pressure, a comprehensive assessment of their environmental impact is crucial. sci-hub.seua.ptmdpi.com The sustainability of processes involving this compound depends not only on its performance but also on its lifecycle, including its synthesis, use, and disposal.
A key concern with imidazolium-based ionic liquids is their potential persistence in the environment and their biodegradability. sci-hub.senih.gov Studies have shown that some imidazolium (B1220033) ionic liquids are poorly biodegradable and can have adverse effects on aquatic ecosystems. sci-hub.senih.gov The toxicity of ionic liquids is influenced by both the cation and the anion, and imidazolium-based compounds have been shown to impact cellular structures in plants and other organisms. nih.govnih.gov
Therefore, responsible development of applications for this compound must include thorough toxicological and ecotoxicological evaluations. ua.pt Research into the environmental fate of imidazolium ionic liquids indicates that they can bind strongly to soil and sediments. sci-hub.se Future work should focus on designing greener synthesis routes for this compound and developing effective methods for its recovery and recycling to minimize its environmental footprint. The development of third-generation ionic liquids with improved biodegradability and lower toxicity is an active area of research that will be critical for the sustainable application of these compounds. nih.gov
Table 3: Environmental Considerations for Imidazolium-Based Ionic Liquids
| Aspect | Key Considerations | Research Focus |
|---|---|---|
| Biodegradability | Many imidazolium-based ionic liquids are poorly biodegradable. sci-hub.se | Designing more biodegradable ionic liquid structures. |
| Toxicity | Can have adverse effects on aquatic life and cells. nih.govnih.gov | Conducting comprehensive toxicological studies. |
| Persistence | Can persist in the environment and bind to soil. sci-hub.se | Developing recycling and degradation strategies. |
Compound Names
| Abbreviation | Full Chemical Name |
| This compound | 1-carboxymethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| [C2mim][NTf2] | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
| [EMmim][NTf2] | 1-ethoxycarbonylmethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |
Q & A
Q. How can researchers ensure reproducibility when sharing this compound-related datasets?
- Methodological Answer : Use FAIR data principles:
- Findable : Assign persistent identifiers (DOIs) via repositories like Chemotion or RADAR4Chem.
- Accessible : Provide metadata with experimental context (e.g., synthesis batch ID).
- Interoperable : Format data using community standards (e.g., CIF for crystallography).
- Reusable : License datasets under CC-BY-SA for academic use .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
